6-chloro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a chemical compound known for its complex structure and significant potential in various research fields. It's characterized by its benzothiazine core, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves a multi-step synthesis. Here’s a simplified version of one such route:
Formation of the Benzothiazine Core: : Starting from a chlorinated aromatic amine, the initial step involves a cyclization reaction with a thioamide under acidic conditions to form the benzothiazine core.
Substitution Reaction: : The core is then subjected to a nucleophilic substitution reaction with methylthiophenyl chloride in the presence of a base, such as potassium carbonate, to introduce the 3-(methylthio)phenyl group.
Industrial Production Methods
For large-scale production, the synthetic route is optimized to enhance yield and reduce costs. Industrial methods might involve continuous flow synthesis and the use of more sustainable reagents and solvents to improve efficiency and environmental compatibility.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions:
Oxidation: : Oxidative processes can alter the methylthio group to sulfoxides or sulfones.
Reduction: : Reduction reactions can target the cyano group, converting it to amines or other functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products
These reactions can produce a range of products, such as:
Sulfoxides or sulfones (from oxidation).
Amines (from reduction).
Various substituted derivatives (from substitution reactions).
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a key intermediate for synthesizing novel heterocyclic structures, contributing to the development of new materials and catalysts.
Biology
Its potential biological activities are explored for developing new drugs, particularly due to its benzothiazine core, which is known to exhibit a range of pharmacological properties.
Medicine
In medicine, research focuses on its applications as an anti-inflammatory, antimicrobial, and anticancer agent. Its structural features make it a promising candidate for these therapeutic areas.
Industry
Industrial applications include its use in the development of advanced materials, such as organic semiconductors and dyes, owing to its unique electronic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its benzothiazine core can bind to enzyme active sites, inhibiting their activity. In the case of antimicrobial action, it may disrupt bacterial cell membranes or interfere with protein synthesis.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other benzothiazine derivatives, 6-chloro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide stands out due to its specific substitutions and functional groups, which confer unique reactivity and biological activity.
Similar Compounds
6-chloro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: : A similar structure but lacks the methylthio substitution.
4H-benzo[b][1,4]thiazine-2-carbonitrile derivatives: : Various derivatives with different substituents, providing a range of chemical and biological properties.
Exploring the synthesis, reactions, applications, and mechanisms of this compound reveals its versatility and potential across multiple scientific disciplines. Each new discovery adds another layer to our understanding of its capabilities and future applications.
Properties
IUPAC Name |
6-chloro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S2/c1-22-13-4-2-3-12(8-13)19-10-14(9-18)23(20,21)16-6-5-11(17)7-15(16)19/h2-8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJXQVNNLQSBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.